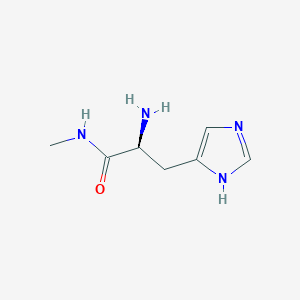

(2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide

Description

(2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide is a chiral amino acid derivative featuring an imidazole ring and an N-methylated amide group. Its molecular formula is C₈H₁₃N₃O (neutral form) or C₈H₁₄ClN₃O in its hydrochloride salt form . The compound is structurally related to histidine (2-amino-3-(1H-imidazol-4-yl)propanoic acid) but differs in the replacement of the carboxylic acid group with an N-methylamide moiety .

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-9-7(12)6(8)2-5-3-10-4-11-5/h3-4,6H,2,8H2,1H3,(H,9,12)(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNRTJJZMZGFEH-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and imidazole derivatives.

Coupling Reaction: The amino group of the amino acid is protected, and the imidazole derivative is coupled to the amino acid using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine).

Deprotection: The protecting group on the amino group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized imidazole derivatives, reduced amines, and substituted imidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and peptides.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. It is also used in the development of biochemical assays.

Medicine

In medicinal chemistry, (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in cancer research.

Industry

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of the α-carbon significantly influences biological activity. For example:

- N1-[4-(4-Ethyl-6-methoxy-5-pentyloxy-8-quinolylamino)pentyl]-(2S)-2-amino-3-(1H-imidazol-4-yl)propanamide (Yield: 96%, m.p. 122–124°C) exhibits higher antimalarial activity than its (2R)-isomer (Yield: 87%, m.p. 124–126°C) due to better receptor binding .

- Methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate (CAS: 36097-48-0) demonstrates distinct metabolic stability compared to its (2R)-counterpart, attributed to stereospecific enzyme interactions .

Imidazole Ring Modifications

Substitutions on the imidazole ring alter physicochemical and pharmacological properties:

Side-Chain Functionalization

The N-methylamide group in (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide distinguishes it from analogs with alternative side chains:

- 2-Amino-N-(2-hydroxyethyl)-3-(1H-imidazol-4-yl)propanamide (Compound 2 in ): Exhibits superior corrosion inhibition (85.79% activity) due to its basic pH (~8) and hydrogen-bonding capacity .

- N1-[4-(4-Ethyl-...-8-quinolylamino)pentyl]-(2S)-2-amino-3-(4-hydroxyphenyl)propanamide (Yield: 80%, m.p. 130–132°C): The hydroxyl group enables hydrogen bonding with target proteins, improving antileishmanial activity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Biological Activity

(2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide, also known as histidine-N-methyl amide, is a compound with significant biological activity due to its structural features, including an amino group and an imidazole ring. This article delves into its biological properties, mechanisms of action, synthesis methods, and potential applications in various fields such as pharmacology and medicinal chemistry.

- Molecular Formula : C₇H₁₂N₄O

- Molecular Weight : 168.20 g/mol

- CAS Number : 771521-47-2

The biological activity of (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide primarily stems from its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This interaction is crucial for enzymes involved in metabolic pathways.

- Receptor Binding : The compound may act as a ligand for certain receptors, modulating their function and leading to various biological effects. This is particularly relevant in the context of drug development for conditions like cancer and microbial infections.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide exhibits antimicrobial properties, making it a candidate for further research in infectious diseases.

- Anticancer Potential : Research indicates that compounds with imidazole moieties can inhibit specific enzymes involved in cancer metabolism. For example, studies have shown that related imidazole-containing compounds can inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation .

- Pharmacological Applications : The compound's structural similarity to naturally occurring amino acids suggests potential roles in enzyme inhibition or as substrates for metabolic pathways. Its unique properties allow it to be explored as a therapeutic agent across multiple disease models .

Synthesis Methods

The synthesis of (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide typically involves:

- Starting Materials : Selection of amino acids and imidazole derivatives.

- Coupling Reaction : Protecting the amino group of the amino acid and coupling it with the imidazole derivative using reagents like HBTU in the presence of bases such as DIEA.

- Deprotection : Removal of the protecting group under acidic conditions to yield the final product.

Case Study 1: Enzyme Inhibition

A study on related imidazole derivatives demonstrated their efficacy in inhibiting farnesyltransferase (FT), a target for anticancer therapies. Compounds similar to (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide showed IC50 values in the nanomolar range against FT, indicating strong inhibitory potential .

Case Study 2: Antimicrobial Activity

In vitro assays have been conducted to evaluate the antimicrobial efficacy of (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential use as an antimicrobial agent.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-3-(1H-imidazol-5-yl)propanamide | Similar imidazole ring | Different nitrogen positioning affecting reactivity |

| N-Methyl-N-(1H-imidazol-4-yl)glycine | Contains glycine backbone | Potentially different biological activities |

| 2-Acetamido-3-(1H-imidazol-5-yl)propanamide | Acetamido group addition | Enhanced solubility and bioavailability |

This table highlights the diversity of biological activities associated with imidazole-containing structures, emphasizing the uniqueness of (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide within this class of molecules.

Q & A

Q. What are the primary analytical techniques to confirm the structure and purity of (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide?

To confirm structure and purity:

- Nuclear Magnetic Resonance (NMR) : Use -NMR to verify stereochemistry (e.g., chemical shifts for imidazole protons at 7.0–7.5 ppm and methyl groups at 2.8–3.2 ppm) and -NMR to identify carbonyl and methyl carbons .

- Infrared (IR) Spectroscopy : Key peaks include C=O stretching (1650–1700 cm) and N–H bending (1500–1600 cm) for the amide group. Absence of impurities like free amines can be confirmed by missing primary amine peaks (~3300 cm) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity ≥95% (as per technical data sheets) .

Q. How can researchers validate the stereochemical integrity of the (2S)-configuration in this compound?

- Chiral HPLC : Utilize chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and confirm retention time against a known (2S)-standard .

- Optical Rotation : Compare measured [α] values with literature data for (2S)-isomers. For example, L-histidine derivatives typically show specific rotations between +12° to +15° in aqueous solutions .

- X-ray Crystallography : Resolve crystal structures to unambiguously confirm the (2S)-configuration, as demonstrated for structurally related histidine derivatives .

Q. What synthetic routes are commonly employed to prepare this compound?

- Peptide Coupling : React (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid with methylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF. Purify via recrystallization (e.g., ethanol/water) .

- Protection/Deprotection Strategies : Protect the α-amino group with Boc or Fmoc, perform N-methylation, then deprotect under acidic conditions (e.g., TFA for Boc) .

- Yield Optimization : Typical yields range from 45% to 85%, depending on reaction scale and purification methods (e.g., column chromatography vs. recrystallization) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

- Metabolite Profiling : Use LC-MS to identify metabolites (e.g., hydrolysis of the amide bond or oxidation of the imidazole ring) that may alter activity in vivo .

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution to assess bioavailability. For example, histidine derivatives often exhibit rapid renal clearance, requiring formulation adjustments .

- Control Experiments : Include positive controls (e.g., known histidine-based inhibitors) and validate assay conditions (pH, temperature) to ensure reproducibility .

Q. What strategies improve the stability of (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide in aqueous solutions?

- pH Adjustment : Stabilize the imidazole ring by buffering solutions to pH 6–8, where the ring remains protonated and less prone to oxidative degradation .

- Lyophilization : Prepare lyophilized powders under inert gas (N) to prevent hydrolysis. Reconstitute in degassed solvents for long-term storage .

- Additive Screening : Include antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .

Q. How does the imidazole ring influence the compound’s interaction with biological targets?

- Metal Coordination : The imidazole nitrogen can coordinate transition metals (e.g., Zn), modulating enzyme inhibition (e.g., histidine-dependent metalloproteases) .

- pH-Sensitive Binding : Protonation states of the imidazole ring (pKa ~6.0) affect binding affinity in physiological environments. Use isothermal titration calorimetry (ITC) to quantify pH-dependent interactions .

- Structural Analogues : Compare activity with imidazole-free analogues to isolate contributions of the ring. For example, replacing imidazole with phenyl groups reduces metal-binding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.